molecular formula C13H11BrN2 B1524223 1-(5-Bromopyridin-2-yl)indoline CAS No. 1220033-27-1

1-(5-Bromopyridin-2-yl)indoline

Cat. No.: B1524223
CAS No.: 1220033-27-1
M. Wt: 275.14 g/mol
InChI Key: YIZRSWBFBKCFJE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)indoline is a heterocyclic compound that features both indoline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring enhances its reactivity and potential for further functionalization.

Safety and Hazards

“1-(5-Bromo-2-pyridinyl)indoline” is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The presence of bromine in the indole or indoline skeleton at the C-5 position resulted in the partial increase in anticancer activity on leukemia cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)indoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the indoline ring . The reaction conditions often involve the use of palladium acetate, a phosphine ligand, and a base like potassium carbonate in a solvent such as toluene or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 5-position of the pyridine ring .

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-yl)indoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . The indoline moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-pyridinyl)indoline
  • 1-(5-Fluoro-2-pyridinyl)indoline
  • 1-(5-Iodo-2-pyridinyl)indoline

Comparison: 1-(5-Bromopyridin-2-yl)indoline is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits intermediate reactivity, making it versatile for various chemical transformations . The choice of halogen can influence the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRSWBFBKCFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251147
Record name 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-27-1
Record name 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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